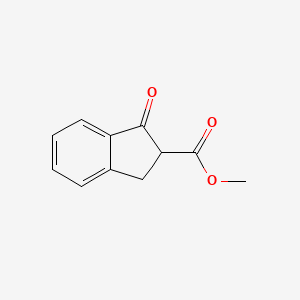

methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKCOFSJGXNOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310295 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22955-77-7 | |

| Record name | 22955-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Abstract

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a versatile bicyclic β-keto ester that serves as a pivotal intermediate in modern organic synthesis. Its unique structural framework, featuring a reactive ketone, an ester, and an acidic α-hydrogen, makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity. It is intended for researchers, chemists, and drug development professionals who wish to leverage this compound's potential in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-carbomethoxy-1-indanone, is a crystalline solid at room temperature.[1][2] The molecule's core is an indanone system, a fused ring structure composed of a benzene ring and a cyclopentanone ring. The critical functional group arrangement is the β-keto ester moiety, where a ketone is located at the β-position relative to the ester group. This arrangement is the primary determinant of its chemical behavior.[3]

Molecular Structure

The structural representation below highlights the key features of the molecule.

Caption: Workflow of the Dieckmann Condensation for synthesis.

Experimental Protocol: Synthesis

The following protocol is adapted from established literature procedures for the synthesis via Dieckmann condensation. [4][5] Materials:

-

Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1 equivalent)

-

Sodium hydride (NaH), 60% dispersion in oil (3 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

5 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: Under an inert argon atmosphere, dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in anhydrous THF in a round-bottom flask equipped with a reflux condenser.

-

Base Addition: With vigorous stirring, carefully and slowly add the sodium hydride dispersion to the solution. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

-

Cyclization: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the formation of a thick paste, indicating the precipitation of the sodium enolate salt. Maintain reflux for approximately 1-2 hours. [4][5]4. Quenching: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the dropwise addition of water to destroy any unreacted sodium hydride.

-

Acidification & Extraction: Acidify the mixture with 5 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (perform at least two extractions). [4][5]6. Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil. [5]7. Purification: Purify the crude oil using silica gel column chromatography, typically with a gradient of ethyl acetate in pentane or hexane, to afford the pure this compound, which often solidifies upon standing. [4][5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of β-keto esters. These compounds can exist in equilibrium between their keto and enol tautomers, a phenomenon that is readily studied by NMR and IR spectroscopy. [3]The acidic α-hydrogen facilitates the formation of the enol, which is stabilized by conjugation and potential intramolecular hydrogen bonding. [3]

Summary of Spectroscopic Data

| Technique | Key Observations and Interpretations |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.79 (d, 1H), 7.63 (t, 1H), 7.50 (d, 1H), 7.42 (t, 1H) [Aromatic protons]; 3.80 (s, 3H) [Ester methyl group, -OCH₃]; 3.75-3.40 (m, 3H) [Protons on the five-membered ring, -CH- and -CH₂-]. [4][5] |

| ¹³C NMR | Expected signals include those for aromatic carbons, two distinct carbonyl carbons (ketone and ester), the ester methoxy carbon, and the aliphatic carbons of the cyclopentanone ring. This technique is invaluable for confirming the carbon skeleton. [3][6] |

| IR Spectroscopy | Characteristic strong absorption bands are expected for the C=O stretching of the ketone and the ester functional groups. The exact frequencies can help distinguish the keto and enol forms if both are present. [3] |

| Mass Spec (GC-MS) | The molecular ion peak [M]⁺ is expected at m/z = 190. Fragmentation patterns are typically dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements. [6][7][8] |

Protocol: Spectroscopic Sample Preparation and Analysis

This protocol provides a self-validating system for routine characterization.

Objective: To acquire high-quality NMR and IR spectra for structural verification and purity assessment.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. For ¹³C, a proton-decoupled experiment like BB (broadband) or DEPT is standard.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals to determine proton ratios. Compare chemical shifts to literature values. [3] B. IR Spectroscopy Protocol

-

Sample Preparation (Solid): If using an ATR (Attenuated Total Reflectance) accessory, place a small amount of the solid powder directly on the crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.

-

Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.

-

Data Acquisition: Perform a background scan (with an empty ATR crystal or a pure KBr pellet). Then, place the sample and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve signal quality.

-

Data Analysis: The final spectrum will be automatically ratioed against the background. Identify and label the characteristic absorption bands for the carbonyl groups and other key functionalities. [3]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its multiple functional groups. The interplay between the ketone, ester, and the activated α-carbon allows for a diverse range of chemical transformations.

Caption: Key reactivity pathways of the title compound.

-

Reactivity at the α-Carbon: The proton at the C-2 position is acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. This allows for easy deprotonation with a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can readily undergo alkylation reactions, for instance, with alkyl halides like iodomethane to introduce substituents at the C-2 position. [9]

-

Ester Hydrolysis and Decarboxylation: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid, 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid. β-keto acids are known to be thermally unstable and can undergo facile decarboxylation (loss of CO₂) upon heating to produce 1-indanone. [10]This two-step sequence is a common synthetic strategy for accessing substituted indanones.

-

Ketone Modifications: The ketone carbonyl is susceptible to nucleophilic attack. It can be selectively reduced using hydride reagents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.

-

Applications in Drug Discovery: The indanone scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound are explored as potential drug candidates. [1]For example, a related intermediate, (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a key component in the synthesis of the insecticide (S)-indoxacarb, highlighting the industrial relevance of this chemical class. [11]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [12][13]* GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [12]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly sealed and store in a dry, well-ventilated place under an inert atmosphere. [12]

Conclusion

This compound is a foundational building block in organic synthesis. Its properties are dominated by the β-keto ester functionality, which enables a rich and predictable reactivity profile. A thorough understanding of its synthesis via the Dieckmann condensation, its distinct spectroscopic signatures, and its key chemical transformations allows researchers to effectively utilize this compound for the construction of more complex and functionally diverse molecules, with significant applications in the development of pharmaceuticals and advanced materials.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- ChemShuttle.

- Abcam.

- PubChem.

- ChemicalBook.

- Sigma-Aldrich.

- ChemicalBook. CYTOCHALASIN B | 14930-96-2.

- Sigma-Aldrich. Cytochalasin B ≥ 98 HPLC, powder 14930-96-2.

- MDPI. Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms.

- ChemicalBook. 2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylic acid methyl ester synthesis.

- ChemicalBook.

- CymitQuimica. CAS 14930-96-2: Cytochalasin B.

-

The Good Scents Company. cytochalasin B (7S,13E,16R,20R,21E)-7,20-dihydroxy-16-methyl-10-phenyl-24-oxoc[7]ytochalasa-6(12),13,21-triene-1,23-dione.

- Canadian Science Publishing. Mass Spectra of β-Keto Esters.

- ResearchG

- TCI Chemicals.

- Advanced Biochemicals.

- ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters.

- Organic Chemistry Portal.

- TCI Chemicals.

- BLDpharm.

- Reaction Chemistry & Engineering (RSC Publishing). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant.

- Master Organic Chemistry.

- Organic Chemistry Portal.

- PubChem.

- ResearchGate.

- YouTube. 21.

- PubChem.

- MDPI. 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid.

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

- Sigma-Aldrich.

- ChemBK. 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | 22955-77-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 22955-77-7 [chemicalbook.com]

- 6. This compound | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. Decarboxylation [organic-chemistry.org]

- 11. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. This compound | 22955-77-7 [sigmaaldrich.com]

- 13. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and chemical properties of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a versatile intermediate with significant applications in organic synthesis and pharmaceutical development. This document is intended to be a valuable resource for researchers and professionals working with this compound, offering not just data, but also insights into the experimental methodologies for its characterization.

Introduction: The Significance of an Indanone Scaffold

This compound belongs to the indanone class of compounds, which are characterized by a fused benzene and cyclopentanone ring system. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The reactivity of the ketone and ester functional groups, combined with the rigid bicyclic core, makes this molecule a valuable building block for the synthesis of more complex chemical entities. Its derivatives are being explored for various therapeutic applications, underscoring the importance of a thorough understanding of its fundamental physical properties.

Core Molecular and Physical Properties

A precise understanding of the physical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in different environments and are crucial for reaction setup, purification, and formulation.

Molecular Identity

-

Molecular Weight: 190.19 g/mol [1]

-

Synonyms: Methyl 1-oxo-2-indanecarboxylate, 2-Carbomethoxy-1-indanone, 2-(Methoxycarbonyl)indan-1-one[6]

One source has reported a molecular formula of C₁₁H₉NO₃ and a molecular weight of approximately 203.19 g/mol ; however, the consensus in the chemical literature supports the C₁₁H₁₀O₃ formula.[5]

Physical State and Appearance

This compound is a solid at room temperature.[6] Its appearance is described as a white to light yellow or light orange powder or crystalline solid.[7]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 190.19 g/mol | [1] |

| CAS Number | 22955-77-7 | [2][5] |

| Melting Point | 56-77 °C | [5] |

| Boiling Point | Not readily available | |

| Solubility | Poorly soluble in water; Moderately soluble in ethyl acetate and tetrahydrofuran. | [5] |

| Appearance | White to light yellow/orange powder or crystalline solid. | [7] |

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, CDCl₃): δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[2][4]

Other Spectroscopic Data

Detailed ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) data are available in specialized databases. PubChem, for instance, provides access to ¹³C-NMR and GC-MS data for this compound.[1]

Experimental Protocols for Physical Property Determination

The following sections outline standardized, field-proven methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound is crucial for its use in reactions, purifications, and biological assays.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, gentle heating can be applied to assess temperature effects on solubility. The observations are recorded as soluble, partially soluble, or insoluble.

Caption: Decision tree for solubility assessment.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[5]

-

First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek medical attention.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[5]

Applications in Research and Development

The unique structural features of this compound make it a valuable starting material in several areas of chemical research.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules. The ketone can be a site for nucleophilic addition or condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.[5]

Pharmaceutical Research

The indanone core is a key component of several approved drugs and clinical candidates. Derivatives of this compound can be synthesized to explore their potential as therapeutic agents, particularly in areas such as anti-inflammatory drug discovery.[5]

Caption: Applications of the title compound.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate. A thorough understanding of its physical properties, as detailed in this guide, is paramount for its effective and safe use in a laboratory setting. The provided experimental protocols offer a framework for the consistent and accurate characterization of this and similar molecules. As research into indanone-based compounds continues to expand, a solid foundation in their fundamental properties will be indispensable for future innovation.

References

-

This compound - PubChem. (URL: [Link])

-

MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate - Capot Chemical. (URL: [Link])

-

Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). - ResearchGate. (URL: [Link])

-

Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3) - PubChemLite. (URL: [Link])

-

1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

Sources

- 1. This compound | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22955-77-7 [chemicalbook.com]

- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. This compound | 22955-77-7 [sigmaaldrich.com]

- 7. 1-オキソ-2,3-ジヒドロ-1H-インデン-2-カルボン酸メチル | this compound | 22955-77-7 | 東京化成工業株式会社 [tcichemicals.com]

- 8. capotchem.com [capotchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Deep Dive into the Spectroscopic Profile of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 22955-77-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, registered under CAS number 22955-77-7, is a significant organic molecule featuring an indanone framework. This bicyclic structure, which consists of a benzene ring fused to a cyclopentanone ring, is a common scaffold in medicinal chemistry and materials science. The compound's formal IUPAC name is methyl 3-oxo-1,2-dihydroindene-2-carboxylate, and it possesses the molecular formula C₁₁H₁₀O₃ with a molecular weight of 190.19 g/mol .[1] The presence of a keto-ester functionality within a rigid bicyclic system imparts unique chemical and physical properties, making a thorough spectroscopic characterization essential for its application in research and development.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The causality behind experimental choices and the self-validating nature of the collective data will be emphasized to ensure scientific integrity.

The Strategic Approach to Structural Elucidation

The structural confirmation of a molecule like this compound relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Interplay of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of the Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the proton and carbon environments, respectively.

¹H-NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The reported ¹H-NMR data in CDCl₃ at 400 MHz is as follows:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79 | d, J = 7.6 Hz | 1H | Aromatic H |

| 7.63 | dd, J = 7.6, 7.6 Hz | 1H | Aromatic H |

| 7.50 | d, J = 7.6 Hz | 1H | Aromatic H |

| 7.42 | dd, J = 7.6, 7.6 Hz | 1H | Aromatic H |

| 3.80 | s | 3H | -OCH₃ |

| 3.75 | m | 1H | -CH- |

| 3.60 | m | 1H | -CH₂- |

| 3.40 | m | 1H | -CH₂- |

Source: ChemicalBook.[2]

Interpretation:

-

The signals in the aromatic region (7.42-7.79 ppm) correspond to the four protons on the benzene ring. Their splitting patterns (doublets and doublets of doublets) are characteristic of an ortho-disubstituted benzene ring.

-

The sharp singlet at 3.80 ppm integrating to three protons is unequivocally assigned to the methyl ester protons.

-

The multiplets between 3.40 and 3.75 ppm correspond to the three protons on the cyclopentanone ring. The methine proton (-CH-) is expected to be the most downfield of this group due to its proximity to two electron-withdrawing groups (the carbonyl and the ester). The two diastereotopic protons of the methylene group (-CH₂-) give rise to the more complex multiplets.

Expected ¹³C-NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~200 | Quaternary | C=O (ketone) |

| ~170 | Quaternary | C=O (ester) |

| ~153 | Quaternary | Aromatic C |

| ~135 | Methine | Aromatic CH |

| ~134 | Quaternary | Aromatic C |

| ~128 | Methine | Aromatic CH |

| ~126 | Methine | Aromatic CH |

| ~124 | Methine | Aromatic CH |

| ~52 | Methyl | -OCH₃ |

| ~45 | Methine | -CH- |

| ~32 | Methylene | -CH₂- |

Rationale for Predictions:

-

The ketone carbonyl carbon is expected to be the most downfield signal, typically around 200 ppm.

-

The ester carbonyl will be slightly upfield, around 170 ppm.

-

Aromatic carbons will resonate between 120 and 155 ppm.

-

The methyl ester carbon will appear around 52 ppm.

-

The aliphatic carbons of the cyclopentanone ring will be the most upfield signals.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H-NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.

-

¹³C-NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H-NMR signals.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in structural elucidation.

GC-MS Data

The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a molecular ion peak ([M]⁺) and several key fragment ions.

| m/z | Interpretation |

| 190 | Molecular Ion ([M]⁺) |

| 159 | Loss of -OCH₃ (methoxy group) |

| 131 | Loss of -COOCH₃ (carbomethoxy group) |

| 130 | Further rearrangement/fragmentation |

Source: PubChem, SpectraBase.[1][3]

Interpretation:

-

The peak at m/z 190 confirms the molecular weight of the compound.

-

The loss of a fragment with a mass of 31 amu (m/z 159) is characteristic of the cleavage of the methoxy group from the ester.

-

The significant peak at m/z 131 corresponds to the loss of the entire carbomethoxy group (59 amu), a common fragmentation pathway for esters. This results in a stable indanone cation.

Caption: Key fragmentation pathways in the mass spectrum.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the separation of the compound from any impurities.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically at 70 eV) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, ester, and aromatic components.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1700 | C=O stretch | Ketone (conjugated) |

| ~1600, ~1470 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Ester |

Rationale for Predictions:

-

The C=O stretching vibration of the ester is typically found at a higher frequency than that of the ketone.

-

The conjugation of the ketone with the aromatic ring is expected to lower its stretching frequency to around 1700 cm⁻¹. For comparison, the C=O stretch in the parent 1-indanone is observed around this region.

-

The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

The strong C-O stretching of the ester will be prominent in the 1300-1200 cm⁻¹ range.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for characterizing conjugated systems. The indanone core of this compound contains an α,β-unsaturated ketone system due to the conjugation of the carbonyl group with the benzene ring.

Expected Spectral Features:

-

π → π* transition: A strong absorption band is expected at a longer wavelength (λmax > 250 nm) due to the extended conjugation of the benzene ring and the carbonyl group.

-

n → π* transition: A weaker absorption band is expected at an even longer wavelength, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital.

The extended conjugation in this molecule leads to a bathochromic (red) shift of the absorption maxima compared to simpler, non-conjugated ketones and benzene.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or hexane. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a range of approximately 200 to 400 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Conclusion: A Cohesive Spectroscopic Portrait

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of this compound (CAS No. 22955-77-7). ¹H and ¹³C NMR define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides insight into fragmentation patterns, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy characterizes the conjugated electronic system. This comprehensive analysis is fundamental for quality control, reaction monitoring, and understanding the chemical behavior of this important molecule in various scientific applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester. [Link]

-

Journal of Physical Science. Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. [Link]

-

NIST Chemistry WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

-

ResearchGate. UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Eugene E. Kwan. Lecture 13: Experimental Methods. [Link]

Sources

A Technical Guide to the Structure, Synthesis, and Application of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This document provides an in-depth technical examination of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 22955-77-7). It is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates. We will explore the molecule's structural characteristics, robust synthetic pathways, and its versatile reactivity, which establishes it as a valuable building block in medicinal chemistry and materials science.

Core Molecular Structure and Physicochemical Profile

This compound is a bicyclic β-keto ester. Its architecture is built upon the 1-indanone scaffold, a privileged structural motif found in numerous biologically active compounds and natural products.[1][2] The fusion of a benzene ring with a five-membered carbocycle imparts a rigid, planar geometry, while the ketone and ester functionalities provide rich reactive handles for synthetic transformations.[3]

The presence of a stereocenter at the C2 position, adjacent to both carbonyl groups, makes this molecule a key precursor for enantioselective syntheses. Its derivatives are crucial in the development of therapeutic agents, including treatments for neurodegenerative diseases and HIV.[1][2]

Structural Diagram

Caption: Chemical structure of the title compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 22955-77-7 | [4] |

| Molecular Formula | C₁₁H₁₀O₃ | [4][5] |

| Molecular Weight | 190.19 g/mol | [4][5] |

| Appearance | White to yellow crystalline solid | [4] |

| Melting Point | 56-77 °C (range from different sources) | |

| Solubility | Poorly soluble in water; moderately soluble in ethyl acetate, THF | |

| Synonyms | 2-Carbomethoxy-1-indanone, Methyl 1-oxo-2-indanecarboxylate |

Spectroscopic Profile for Structural Verification

A self-validating protocol for any synthesis requires rigorous structural confirmation of the product. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides an unambiguous fingerprint for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is highly informative. The aromatic region displays signals for four distinct protons due to the fused ring system. The aliphatic region contains the characteristic signals for the C2 and C3 protons, along with the sharp singlet for the methyl ester.

Table of ¹H NMR Data (400 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.79 | d | 7.6 | Aromatic H |

| 7.63 | t | 7.6 | Aromatic H |

| 7.50 | d | 7.6 | Aromatic H |

| 7.42 | t | 7.6 | Aromatic H |

| 3.80 | s | - | -OCH₃ |

| 3.75 - 3.40 | m | - | C2-H and C3-H₂ |

¹³C NMR and Mass Spectrometry

The ¹³C NMR spectrum is expected to show 11 distinct signals, including two downfield signals for the ketone (~200-205 ppm) and ester (~168-172 ppm) carbonyl carbons, six signals in the aromatic region (120-145 ppm), and three signals for the aliphatic carbons (C2, C3, and the methoxy carbon).[5]

GC-Mass Spectrometry confirms the molecular weight with a molecular ion peak (M⁺) at m/z 190.[5] Key fragmentation patterns include the loss of the methoxy group (-•OCH₃, m/z 159) and the carbomethoxy group (-•COOCH₃, m/z 131).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong carbonyl stretching vibrations. The conjugated ketone C=O stretch typically appears around 1710-1715 cm⁻¹, while the ester C=O stretch is observed at a higher frequency, typically 1735-1745 cm⁻¹.

Synthesis via Intramolecular Dieckmann Condensation

The most reliable and scalable synthesis of this β-keto ester is the intramolecular Dieckmann condensation.[6][7] This reaction is a powerful method for forming five- and six-membered rings and is mechanistically analogous to the intermolecular Claisen condensation.[8][9]

Causality and Mechanistic Insight

The choice of this pathway is dictated by the desired ring structure. The reaction proceeds by using a strong base (e.g., sodium hydride) to deprotonate the α-carbon of one ester group in the starting diester, Methyl 2-[2-(methoxycarbonyl)ethyl]benzoate. This generates a nucleophilic enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion.[7][10] The subsequent elimination of a methoxide ion forms the cyclic β-keto ester. The reaction is driven to completion by the irreversible deprotonation of the acidic α-proton of the product, which is located between two carbonyl groups.[8][9]

Caption: Workflow for Dieckmann Condensation Synthesis.

Detailed Experimental Protocol[5][15]

Materials:

-

Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

5 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 20 mL per gram of ester).

-

Base Addition: Under a positive pressure of argon and with vigorous stirring, carefully add sodium hydride (60% dispersion, 3.0 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

-

Cyclization: Slowly heat the reaction mixture to reflux. A thick paste is often observed to form as the sodium salt of the product precipitates. Maintain reflux for 1-2 hours, monitoring the reaction by TLC.

-

Quenching: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the dropwise addition of water until gas evolution ceases.

-

Acidification & Extraction: Acidify the mixture to pH ~2 with 5 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by silica gel column chromatography using a gradient elution (e.g., 0-50% ethyl acetate in pentane or hexane) to afford the pure product, which typically solidifies upon standing.

Reactivity and Synthetic Applications

The true value of this compound lies in its versatile reactivity, making it a powerful intermediate.

-

Enolate Chemistry: The proton at the C2 position is highly acidic (pKa ≈ 11-13) and can be selectively removed by a suitable base. The resulting enolate is a soft nucleophile that readily participates in C-C bond-forming reactions, such as alkylations and Michael additions.[11][12] For example, reaction with iodomethane in the presence of a base yields methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[11]

-

Ketone Functionalization: The C1 ketone can undergo a wide range of transformations, including reduction to the corresponding alcohol, reductive amination, or conversion to an oxime, providing access to a diverse library of indane derivatives.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be converted to amides, other esters, or used in decarboxylation reactions.

-

Pharmaceutical and Agrochemical Synthesis: This compound serves as a key intermediate in the synthesis of complex molecules. Notably, it is a precursor for the insecticide (S)-indoxacarb.[13] Its derivatives are also widely investigated for applications as anti-inflammatory drugs and other therapeutic agents.

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is a foundational building block in modern organic synthesis. Its structure, confirmed by a suite of spectroscopic techniques, is readily accessible via a robust and scalable Dieckmann condensation protocol. The strategic placement of ketone and ester functionalities around a chiral center provides multiple avenues for derivatization, enabling the efficient construction of complex molecular architectures for the pharmaceutical, agrochemical, and materials science sectors.[14][15] A thorough understanding of its synthesis and reactivity is essential for any scientist working toward these applications.

References

-

Indanone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade - University of Liverpool. University of Liverpool. Available at: [Link]

-

The Synthesis of Derivatives of 1-Indanone and Indenone - ACS Publications. Journal of the American Chemical Society. Available at: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. RSC Publishing. Available at: [Link]

-

This compound - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Dieckmann Condensation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]

-

Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). - ResearchGate. ResearchGate. Available at: [Link]

-

Dieckmann Condensation - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Dieckmann Reaction - Cambridge University Press. Cambridge University Press. Available at: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

A Chemical Engineering Perspective on 1-Indanone (CAS 83-33-0). PolyblueChem. Available at: [Link]

-

The Multifaceted Role of 1-Indanone in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. polybluechem.com [polybluechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. One moment, please... [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. 2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 12. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 15. nbinno.com [nbinno.com]

"methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate molecular weight"

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in advanced organic synthesis. This document delves into the compound's fundamental physicochemical properties, established synthetic methodologies, and robust analytical characterization techniques. Furthermore, it explores its significant applications in the realms of medicinal chemistry and materials science, offering field-proven insights for researchers, scientists, and professionals in drug development. The guide is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a thorough understanding of this versatile chemical entity.

Compound Identification and Physicochemical Profile

This compound, also known by synonyms such as 2-carbomethoxy-1-indanone, is a bifunctional molecule featuring a ketone and a methyl ester group attached to a dihydroindene core.[1][2] This unique structural arrangement makes it a highly valuable building block for synthesizing more complex molecular architectures. Its identity and core properties are summarized below.

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 22955-77-7 | [3][4] |

| Molecular Formula | C₁₁H₁₀O₃ | [3][4][5] |

| Molecular Weight | 190.19 g/mol | [3] |

| Monoisotopic Mass | 190.062994177 Da | [3] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Melting Point | 56-60 °C | [1] |

| Solubility | Poorly soluble in water; moderately soluble in ethyl acetate, THF |

Note: Some sources indicate a melting point of 75-77 °C, which may reflect differences in purity or crystalline form.

The molecule's reactivity is governed by its principal functional groups: the ketone allows for nucleophilic additions and alpha-functionalization, while the ester group can be hydrolyzed to a carboxylic acid or undergo transesterification. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via an intramolecular Dieckmann condensation. This approach is favored for its efficiency and high yield.

Reference Synthetic Protocol: Dieckmann Condensation

This protocol describes the synthesis starting from methyl 2-[3-(methoxy)-3-oxopropyl]benzoate. The causality behind this choice is the substrate's perfect positioning of two ester groups, which allows for an intramolecular cyclization reaction upon treatment with a strong base to form the desired β-keto ester.

Experimental Workflow: Synthesis via Dieckmann Condensation

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: A solution of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) is prepared in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. The inert atmosphere is critical to prevent the strong base, sodium hydride, from reacting with atmospheric moisture.[5][6]

-

Base Addition: Sodium hydride (NaH, 60% dispersion in oil, 3.0 eq) is added portion-wise to the stirred solution.[6] NaH is a non-nucleophilic strong base, ideal for deprotonating the α-carbon without competing side reactions like saponification.

-

Cyclization: The mixture is heated to reflux for approximately one hour.[6] The elevated temperature provides the activation energy for the intramolecular cyclization, leading to the formation of a thick paste as the sodium salt of the product precipitates.

-

Quenching and Acidification: After cooling to room temperature, the reaction is carefully quenched with water. The mixture is then acidified with 5 M hydrochloric acid (HCl), which protonates the enolate intermediate to yield the final β-keto ester.[5][6]

-

Extraction and Purification: The product is extracted from the aqueous layer using ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield the final product.[5][6]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating analytical system.

Summary of Analytical Data

| Technique | Method | Expected Result |

| ¹H-NMR | 400 MHz, CDCl₃ | δ ~7.4-7.8 (m, 4H, Ar-H), 3.80 (s, 3H, -OCH₃), 3.4-3.8 (m, 3H, -CH₂-CH-) |

| Mass Spec. | GC-MS | Molecular Ion Peak (M⁺) at m/z = 190 |

| Purity | GC / HPLC | >95-98% (typical for commercial grades) |

Spectroscopic Details

-

¹H-NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aromatic protons on the indene ring system typically appear as a complex multiplet in the downfield region (δ 7.4-7.8 ppm). A sharp singlet around 3.80 ppm corresponds to the three protons of the methyl ester group. The three aliphatic protons on the five-membered ring present as a multiplet between 3.40 and 3.75 ppm.[5][6]

-

Mass Spectrometry: In mass spectrometry, the compound will show a clear molecular ion peak corresponding to its molecular weight (m/z = 190).[3] This confirms the overall mass and elemental composition of the molecule.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. Its functional groups serve as handles for introducing further chemical diversity.

Key Application Pathways

Caption: Application pathways for the title compound.

-

Medicinal Chemistry: The indanone scaffold is a "privileged structure" in drug discovery. Derivatives of this compound are explored as potential anti-inflammatory agents. Furthermore, related chlorinated and hydroxylated analogs are crucial intermediates in the industrial synthesis of the oxadiazine insecticide (S)-indoxacarb, where only the (S)-enantiomer is active.[7] This highlights the importance of stereoselective modifications of the core structure.

-

Organic Synthesis: As a versatile intermediate, the ester can be hydrolyzed to form the corresponding carboxylic acid, and the ketone's alpha-position can be further functionalized, for example, through alkylation.[8]

-

Materials Science: The rigid, aromatic structure of the indene core makes it a candidate for incorporation into functional materials like organic semiconductors, where its electronic properties can be fine-tuned through chemical modification.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] The corresponding pictogram is GHS07 (Exclamation Mark).

-

Handling: Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[10] In case of contact, rinse the affected area thoroughly with water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere at room temperature. Protect from heat and direct sunlight.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in chemistry. Its well-defined physicochemical properties, accessible synthesis, and clear analytical signatures make it a reliable tool for researchers. Its proven utility as a scaffold in the development of pharmaceuticals and functional materials underscores its continued importance in the scientific community. This guide serves as a foundational resource for harnessing its full potential in a safe and effective manner.

References

-

Reaction Chemistry & Engineering. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Capot Chemical. (n.d.). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Available at: [Link]

Sources

- 1. 1-オキソ-2,3-ジヒドロ-1H-インデン-2-カルボン酸メチル | this compound | 22955-77-7 | 東京化成工業株式会社 [tcichemicals.com]

- 2. This compound | 22955-77-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 22955-77-7 [chemicalbook.com]

- 7. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. 2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 22955-77-7 [sigmaaldrich.com]

- 10. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a valuable β-keto ester intermediate in the development of various pharmaceutical agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the primary synthetic strategies, with a detailed exploration of the Dieckmann condensation, and present a comparative analysis of alternative routes. The guide emphasizes the rationale behind experimental choices, self-validating protocols through in-process monitoring, and robust characterization of the final product.

Introduction and Significance

This compound is a cyclic β-keto ester whose structural motif is a key building block in the synthesis of a range of biologically active molecules. Its utility stems from the presence of multiple reactive sites: a ketone, an ester, and an enolizable α-proton, which allow for a variety of subsequent chemical transformations. Derivatives of this compound have been explored as potential anti-inflammatory drugs and are pivotal intermediates in the synthesis of agrochemicals, such as the insecticide Indoxacarb.[1] The ability to efficiently and reliably synthesize this molecule is therefore of significant interest to the chemical and pharmaceutical industries.

Primary Synthetic Route: The Dieckmann Condensation

The most established and widely employed method for the synthesis of five- and six-membered cyclic β-keto esters is the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[2][3][4] This base-catalyzed reaction involves the cyclization of a diester to form the desired cyclic product.[2][3][4] For the synthesis of this compound, the starting material is a substituted diethyl phthalate or a similar 1,6-diester.

Causality Behind Experimental Choices

The success of the Dieckmann condensation is highly dependent on the careful selection of base and solvent.

-

Choice of Base: A strong, non-nucleophilic base is paramount to favor the deprotonation of the α-carbon without promoting unwanted side reactions like saponification of the ester. Sodium hydride (NaH) is a common and effective choice.[5] It irreversibly deprotonates the α-carbon, driving the reaction forward. Sodium ethoxide is another frequently used base, particularly when the ester is an ethyl ester, to prevent transesterification.[2][6]

-

Choice of Solvent: The solvent must be aprotic and capable of dissolving the starting diester and the intermediate enolate. Anhydrous tetrahydrofuran (THF) is an excellent choice as it is a polar aprotic solvent that can stabilize the enolate intermediate.[2][5] Toluene is another suitable non-polar aprotic solvent that can be used, sometimes at reflux to increase the reaction rate.[2]

Reaction Mechanism

The mechanism of the Dieckmann condensation proceeds through several key steps, as illustrated below.

Caption: Mechanism of the Dieckmann Condensation.

-

Enolate Formation: The strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[2][3]

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a five-membered ring and a tetrahedral alkoxide intermediate.[3]

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group to yield the β-keto ester.[3]

-

Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting diester, and it is deprotonated by the methoxide generated in the previous step. This irreversible deprotonation drives the reaction to completion.[4]

-

Acid Workup: A final acidic workup is required to protonate the enolate and yield the neutral this compound.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process monitoring.

Sources

- 1. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. fiveable.me [fiveable.me]

- 3. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | 22955-77-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

A Comprehensive Technical Guide to Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a pivotal, yet often overlooked, bicyclic β-keto ester that serves as a highly versatile scaffold in synthetic organic chemistry. Its rigid, fused-ring structure, combined with the reactive potential of its ketone and ester functionalities, makes it an attractive starting point for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, validated synthesis protocols, and key applications, with a particular focus on its emerging role in the development of novel therapeutics. For researchers in medicinal chemistry and drug development, understanding the utility of this building block is crucial for accessing innovative chemical matter.

Nomenclature and Physicochemical Profile

Correctly identifying a chemical entity is the foundation of reproducible science. The subject of this guide is most formally known by its IUPAC name, This compound .[1][2] However, in literature and chemical catalogs, it may be referred to by synonyms such as methyl 1-oxo-2-indanecarboxylate. It is crucial to use the CAS Registry Number, 22955-77-7 , to ensure unambiguous identification.[1][2]

The compound is a crystalline solid at room temperature, often appearing as a yellow oil post-synthesis which solidifies upon standing.[1][3] Its solubility profile—moderately soluble in common organic solvents like ethyl acetate and tetrahydrofuran (THF) but poorly soluble in water—is typical for a molecule of its polarity and dictates solvent choices for reaction and purification.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 22955-77-7 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [2][4] |

| Molecular Weight | 190.19 g/mol | [2] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 75-77 °C | [1] |

| InChI Key | YBKCOFSJGXNOKP-UHFFFAOYSA-N |

| Storage | Inert atmosphere, room temperature | |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved via a base-mediated intramolecular cyclization of a suitable precursor, a classic example of a Dieckmann condensation. A widely adopted method utilizes 1-indanone and dimethyl carbonate with a strong base like sodium hydride (NaH).[3]

The causality behind this choice of reagents is rooted in fundamental organic principles. Sodium hydride, a non-nucleophilic strong base, is ideal for deprotonating the α-carbon of the dimethyl carbonate, initiating the reaction sequence. 1-Indanone then serves as the electrophile. The subsequent intramolecular cyclization is entropically favored due to the formation of a stable five-membered ring.

Detailed Experimental Protocol: Synthesis from 1-Indanone

This protocol describes a validated laboratory-scale synthesis.[3]

Materials:

-

1-Indanone

-

Dimethyl carbonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

5 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a dry three-necked flask equipped with a reflux condenser and under an inert atmosphere (Argon), add dimethyl carbonate and anhydrous THF.

-

With stirring, carefully add sodium hydride portion-wise at room temperature. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Add a solution of 1-indanone in anhydrous THF dropwise to the reaction mixture.

-

Heat the mixture to reflux for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the dropwise addition of water, followed by acidification with 5 M HCl.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the resulting oil via silica gel column chromatography using a gradient elution of ethyl acetate in pentane or hexane to afford the pure product.[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

Caption: Key reactive sites and potential transformations of the title compound.

Applications in Research and Drug Development

While serving broadly as an intermediate, the 2,3-dihydro-1H-indene core is a privileged scaffold in medicinal chemistry. Its rigid conformation is valuable for orienting functional groups toward biological targets.

-

Anticancer Agents: A recent study highlighted the design and synthesis of novel 2,3-dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors. [5][6]These compounds bind to the colchicine site on tubulin, inducing G2/M phase cell cycle arrest and apoptosis in cancer cells. One derivative, compound 12d , showed impressive antiproliferative activity with IC₅₀ values in the nanomolar range and demonstrated anti-angiogenic effects both in vitro and in vivo. [5][6]This demonstrates the potential of the indene core as a template for developing new classes of antitumor agents.

-

Insecticides: The industrial relevance of this scaffold is underscored by its use in agrochemicals. A chlorinated and hydroxylated analog, (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a key intermediate in the synthesis of (S)-indoxacarb, a broad-spectrum oxadiazine insecticide. [7]This highlights the scalability and commercial viability of chemistries involving this core structure.

-

Materials Science: The indene ring system can be incorporated into functional materials, such as organic semiconductors, where its electronic properties can be fine-tuned through derivatization. [1]

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. [1]* Handling: In case of contact with skin or eyes, rinse immediately with plenty of water. [1]* Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at room temperature, away from heat and direct sunlight. [1]

Conclusion

This compound is more than a simple synthetic intermediate; it is a gateway to significant molecular complexity and biological activity. Its straightforward synthesis, well-defined reactivity, and the proven therapeutic potential of its derivatives make it an indispensable tool for researchers in drug discovery and materials science. The successful development of potent anticancer agents based on this scaffold confirms its status as a privileged structure, deserving further exploration and exploitation in the design of next-generation therapeutics.

References

-

Yin, J., et al. (2022). "Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant." Reaction Chemistry & Engineering. Available at: [Link]

-

PubChem. "this compound." National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information (PMC). "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency." Available at: [Link]

-

PubMed. "Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency." Available at: [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

"biological activity of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate derivatives"

An In-Depth Technical Guide to the Biological Activity of 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate Derivatives

Abstract

The 1-indanone framework represents a privileged scaffold in medicinal chemistry, found in numerous natural products and serving as the core of various pharmacologically active molecules.[1][2] Derivatives of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key synthetic intermediate, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of these derivatives. We will delve into their primary therapeutic applications, focusing on their roles as anticancer, anti-inflammatory, and neuroprotective agents. By synthesizing data from preclinical studies, this guide explains the causality behind experimental choices, details key testing protocols, and presents structure-activity relationship insights to inform the rational design of next-generation therapeutics based on this versatile scaffold.

Introduction: The 1-Indanone Scaffold as a Privileged Structure

The 1-indanone motif, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in the development of bioactive compounds.[3] Its rigid conformation serves as a versatile template for creating molecules with high affinity and selectivity for various biological targets.[4] this compound is a pivotal starting material, providing a reactive handle for a wide range of chemical modifications that lead to diverse pharmacological profiles.[5] The exploration of its derivatives has yielded potent agents with significant therapeutic potential across multiple disease areas, most notably in oncology, inflammation, and neurodegenerative disorders.[3] This guide aims to consolidate the current knowledge on these derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy.

Synthetic Pathways to Biologically Active Indanone Derivatives

The biological activity of this class of compounds is largely derived from modifications to the core this compound structure. A prevalent and effective strategy is the Claisen-Schmidt (aldol) condensation reaction between a 1-indanone and various substituted benzaldehydes.[6] This reaction typically yields 2-arylidene-1-indanone derivatives, which are considered rigid analogues of chalcones and form a major class of biologically active agents.[7] The double bond introduced in this reaction is often crucial for the compound's biological activity.[6] The core intermediate itself can be synthesized from 1-indanone and dimethyl carbonate.[5] Further modifications can be made, for instance, by converting the methyl ester to other functional groups or by adding substituents to the indanone ring system, allowing for fine-tuning of the molecule's properties.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively studied application of 1-indanone derivatives is in the field of oncology.[4][8] These compounds have demonstrated a wide spectrum of anticancer activities, including potent cytotoxicity against various cancer cell lines, the ability to induce apoptosis (programmed cell death), and cell cycle arrest.[4][9]

Cytotoxicity and Antiproliferative Effects

Derivatives of 1-indanone have shown significant antiproliferative effects across a range of human cancer cell lines, including breast and colorectal cancers.[9][10][11] Thiazolyl hydrazone derivatives, in particular, have emerged as highly potent agents.[10][11] For example, the compound N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) has demonstrated superior efficacy compared to the standard chemotherapeutic drug irinotecan in several colon cancer cell lines.[11][12]

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 1-Indanone Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| ITH-6 | HT-29 | Colorectal | 0.41 ± 0.19 | [10][11][12] |

| ITH-6 | COLO 205 | Colorectal | 0.81 ± 0.11 | [11][12] |

| ITH-6 | KM 12 | Colorectal | 1.12 ± 0.42 | [11][12] |

| Gallic Acid Derivative (1) | MCF-7 | Breast | 2.2 |[9][13] |

Key Mechanisms of Action

The anticancer effects of these derivatives are multifactorial, involving the disruption of several key cellular processes essential for tumor growth and survival.

-

Tubulin Polymerization Inhibition : Many indanone derivatives function as potent antitubulin agents.[9] They inhibit the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle required for cell division.[11][14] This disruption leads to a halt in the cell cycle during mitosis.[11] The activity of some derivatives has been shown to be comparable to known tubulin inhibitors like podophyllotoxin.[14]

-

Cell Cycle Arrest : A direct consequence of microtubule disruption is the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from completing mitosis and proliferating.[9][10][11]

-

Induction of Apoptosis : By arresting the cell cycle and creating cellular stress, these compounds trigger the intrinsic apoptotic pathway.[10] This is often accompanied by an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH), a key antioxidant.[10][12]

-